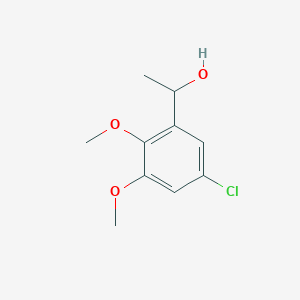

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol typically involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 5-chloro-2,3-dimethoxybenzaldehyde or 5-chloro-2,3-dimethoxybenzoic acid.

Reduction: 1-(5-chloro-2,3-dimethoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,3-Dimethoxyphenyl)ethanol: Similar structure but lacks the chloro substituent.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains a ketone group instead of an alcohol.

Uniqueness

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is unique due to the presence of both chloro and methoxy substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and research applications .

Biologische Aktivität

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H13ClO3

- Molecular Weight : 232.66 g/mol

- CAS Number : 117052-18-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Agonist Activity : The compound acts as an agonist to specific receptors, influencing metabolic and reproductive behaviors. This interaction may modulate signaling pathways related to appetite regulation and energy homeostasis.

- Enzyme Interaction : It has been shown to interact with enzymes involved in inflammatory responses, potentially inhibiting pathways such as the prostaglandin E2 and inducible nitric oxide synthase pathways.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

- Potential Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties through apoptosis induction in cancer cell lines, although further research is needed to confirm these effects .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may have favorable absorption characteristics due to its phenolic structure. Factors affecting its bioavailability include pH levels and temperature conditions during administration .

Eigenschaften

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSVUDBJHGMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555788 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117052-18-3 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.